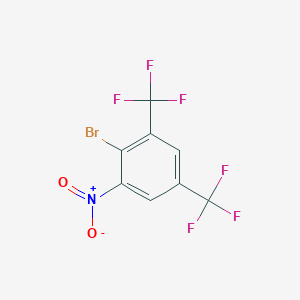

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Description

BenchChem offers high-quality 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-nitro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVIMILYYYKCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene

[1]

Executive Summary

6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (IUPAC: 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene; CAS: 133307-04-7) is a highly functionalized aromatic building block characterized by extreme electron deficiency.[1] The presence of a nitro group and two trifluoromethyl moieties creates a unique electronic environment that activates the carbon-bromine bond toward nucleophilic aromatic substitution (

This compound serves as a critical intermediate in the synthesis of axially chiral bisphosphine ligands (e.g., FUPMOP) used in asymmetric hydrogenation, as well as in the development of fluorinated pharmaceuticals and agrochemicals.

Chemical Identity & Physical Properties[1][2][3][4][5]

The molecule features a benzene ring densely substituted with electron-withdrawing groups (EWGs). The steric crowding around the bromine atom (flanked by a nitro group and a trifluoromethyl group) dictates its unique reactivity profile.

| Property | Data |

| Common Name | 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene |

| IUPAC Name | 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene |

| CAS Number | 133307-04-7 |

| Molecular Formula | |

| Molecular Weight | 338.00 g/mol |

| Appearance | Pale yellow oil or low-melting crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Electronic Character | Highly electron-deficient ( |

Structural Analysis[1]

-

C1 (Nitro): Strong EWG, ortho to Bromine.

-

C2 (Bromine): The reactive center for substitution and coupling.

-

C3 (

): Strong EWG, ortho to Bromine. -

C5 (

): Strong EWG, para to Bromine.

Key Insight: The C-Br bond is activated by three strong electron-withdrawing groups in the ortho and para positions (

Reactivity Profile

The chemical behavior of this molecule is defined by three primary reaction pathways.

Mechanism 1: Nucleophilic Aromatic Substitution ( )

Due to the intense electron withdrawal from the ring, the carbon bearing the bromine atom is highly electrophilic. Nucleophiles can displace the bromine atom under mild conditions.

-

Nucleophiles: Azides (

), amines, alkoxides, and thiols.[1] -

Regioselectivity: Substitution occurs exclusively at the C-Br position.[1] The nitro group is generally retained, though it aids in stabilizing the Meisenheimer complex intermediate.[1]

-

Application: Synthesis of 2-azido or 2-amino derivatives which are precursors to heterocycles like benzotriazoles.[1]

Mechanism 2: Nitro Group Reduction

The nitro group can be selectively reduced to a primary amine (aniline) without debromination, provided the correct conditions are chosen.[1]

-

Reagents: Iron/Acetic Acid,

, or carefully controlled Hydrogenation ( -

Product: 2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9).[1][2]

-

Utility: This aniline is a versatile scaffold for Schiff base synthesis and further cross-coupling to generate biaryl ligands.

Mechanism 3: Metal-Catalyzed Cross-Coupling

Despite steric hindrance from the ortho-substituents, the C-Br bond remains active for Palladium-catalyzed coupling.[1]

Visualizing the Reaction Network

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

Figure 1: Divergent synthetic pathways including reduction, substitution, and cross-coupling.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Azido-3,5-bis(trifluoromethyl)nitrobenzene ( )

Context: This reaction demonstrates the high electrophilicity of the C-Br bond.[1]

-

Preparation: Dissolve 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (1.0 equiv) in DMF (0.2 M concentration).

-

Reagent Addition: Add Sodium Azide (

, 1.2 equiv) carefully at room temperature.-

Note:

is toxic and potentially explosive; use a blast shield.[1]

-

-

Reaction: Stir the mixture at ambient temperature for 2–4 hours. The electron-deficient ring accelerates the displacement; heating is rarely required and may degrade the azide.[1]

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over

, and concentrate.[1] -

Result: The product is obtained as a yellowish solid (mp ~52°C) and can be used directly for cyclization to benzotriazoles.

Protocol B: Selective Reduction to Aniline

Context: Synthesis of the key intermediate for ligand design.[1]

-

Setup: Charge a flask with 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (1.0 equiv) and Ethanol/Water (4:1 ratio).

-

Reduction System: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) or catalytic Acetic Acid.

-

Conditions: Heat to reflux (approx. 78°C) with vigorous stirring for 2–3 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues.

-

Isolation: Concentrate the filtrate. The residue is typically a yellow oil or low-melting solid (mp 36–37°C) that crystallizes upon standing.

Safety & Handling

-

Energetic Hazards: As a nitro-aromatic compound, this molecule possesses significant energy.[1] While not classified as a primary explosive, it should be treated with caution, especially during scale-up or when subjected to high temperatures.[1]

-

Toxicity: Fluorinated nitrobenzenes are generally toxic and skin irritants.[1] They can be absorbed through the skin.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

-

Incompatibility: Avoid contact with strong reducing agents (unless controlled) and strong bases, which may induce rapid decomposition.

References

-

BuyersGuideChem. (n.d.). Supplier CAS No 133307-04-7 - 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene.[1] Retrieved from [Link]

-

Murata, M., Morimoto, T., & Achiwa, K. (1991).[1] Synthesis of Atropisomeric Biphenylbisphosphine, FUPMOP and Its Use in Ruthenium(II)-Catalyzed Asymmetric Hydrogenation. Synlett. Retrieved from [Link]

-

Sui, Z., & Macielag, M. J. (1997).[1][3] A Convenient Synthesis of 3,5-Bis(trifluoromethyl)salicylic Acid. Synthetic Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Making Endo-Cyclizations Favorable Again: Synthesis of Benzotriazoles via Azide Group Directed Lithiation. Chemical Science. Retrieved from [Link]

Safety Data Sheet (SDS) for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Technical Whitepaper: Comprehensive Safety & Handling Protocols for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Part 1: Executive Summary & Chemical Identity

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene (CAS: 133307-04-7), also known by its IUPAC systematic name 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene , is a high-value halogenated aromatic intermediate. It is primarily utilized in the synthesis of atropisomeric chiral ligands (e.g., FUPMOP, BIFUP) essential for asymmetric catalysis in pharmaceutical manufacturing.

Due to the presence of strongly electron-withdrawing groups (two

Table 1: Chemical Identification & Properties

| Parameter | Detail |

| Chemical Name | 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene |

| Systematic Name | 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene |

| CAS Number | 133307-04-7 |

| Molecular Formula | |

| Molecular Weight | 338.00 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Reactivity | Activated |

Part 2: Hazard Assessment (GHS Classification)

As a specialized intermediate, specific toxicological data (LD50) is often extrapolated from structural analogues (e.g., 1-Bromo-2,4-bis(trifluoromethyl)benzene). However, the addition of the nitro group significantly increases the oxidative potential and toxicity profile.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation. | Lipophilic nature allows dermal penetration; halogenated groups cause local cytotoxicity. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation. | Vapors/dust are lachrymators; direct contact causes severe inflammation. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation. | Mucosal irritation upon inhalation of vapors or dusts. |

| Acute Toxicity | Cat. 4 | H302/H312/H332: Harmful if swallowed/contact. | Nitroaromatics can induce methemoglobinemia (interference with oxygen transport). |

Part 3: Operational Safety & Handling Protocols

The Senior Scientist's Directive: Do not treat this merely as a "corrosive." Treat it as a reactive electrophile. The electron-deficient ring makes this compound eager to react with biological nucleophiles (proteins, DNA), posing a sensitization risk.

Engineering Controls & PPE

-

Ventilation: All operations must occur within a certified chemical fume hood. The high vapor density (estimated >1) means vapors will sink and accumulate on bench surfaces.

-

Glove Selection:

-

Standard: Nitrile (0.11 mm) is sufficient for incidental splash only.

-

Required: For prolonged handling or synthesis, use Silver Shield/4H (Laminate) or double-gloved Nitrile/Neoprene. The fluorinated nature facilitates permeation through standard latex.

-

-

Respiratory: If handling solids/powders outside a hood (not recommended), a P95/P100 particulate filter combined with an Organic Vapor (OV) cartridge is mandatory.

Synthesis & Reactivity Workflow

The following diagram outlines the critical decision pathways for handling this compound during synthesis, specifically highlighting the risk of runaway exotherms during nucleophilic substitution.

Figure 1: Operational workflow emphasizing the avoidance of nucleophilic solvents (e.g., Methanol, Ethanol) which can react prematurely with the activated bromine position.

Part 4: Emergency Response Protocols

These protocols are self-validating: if the "Check" step fails, the protocol loops back to escalation.

Exposure Response

-

Ocular Contact:

-

Immediate Action: Flush with tepid water for 15 minutes.

-

Validation: Check pH of eye cul-de-sac (if possible) or assess visual acuity.

-

Escalation: If pain persists >30 mins, transport to ER (ophthalmology consult required).

-

-

Dermal Contact:

-

Immediate Action: Drench with water, then wash with soap. Do not use alcohol (increases permeability).

-

Validation: Inspect skin for "whitening" or erythema.

-

Escalation: If redness spreads, treat as chemical burn.

-

Spill Management

-

Small Spill (<10g): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the nitro group is an oxidizer.

-

Decontamination: Wipe surface with 5% sodium thiosulfate solution (to neutralize potential bromine/byproducts) followed by detergent.

Part 5: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While the molecule is stable at room temperature, refrigeration minimizes slow hydrolysis or decomposition of the nitro group.

-

Incompatibilities:

-

Strong Bases: (e.g., NaOH, KOH) will trigger rapid hydrolysis/substitution.

-

Reducing Agents: (e.g., Hydrides) will reduce the nitro group to an amine, altering the chemical identity.

-

Metals: (Mg, Li) can insert into the C-Br bond; ensure this is only done under controlled anhydrous conditions.

-

Compatibility Logic Diagram

Figure 2: Chemical compatibility matrix for storage and reactor material selection.

Part 6: References

-

Murata, M., Morimoto, T., & Achiwa, K. (1991).[1] Synthesis of Atropisomeric Biphenylbisphosphine, 6,2′-Bis(diphenylphosphino)-3-methoxy-2, 4-dimethyl-4′,6′-bis(trifluoromethyl)-1,1′-biphenyl (FUPMOP).[1][2][3] Synlett, 1991(11), 827-829.[2] Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 133307-04-7. PubChem.[4] Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-Bromo-2,4-bis(trifluoromethyl)benzene (Analogous Structure). Link

-

ECHEMI. (2023). Chemical Properties of 2-Bromo-3,5-bis(trifluoromethyl)nitrobenzene. Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene

An In-Depth Technical Guide on the Solubility of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene

Executive Summary

6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (systematically 1-bromo-2,4-bis(trifluoromethyl)-6-nitrobenzene ) is a highly specialized, electron-deficient aromatic intermediate.[1][2] Characterized by the presence of a labile bromine atom flanked by strong electron-withdrawing groups (two trifluoromethyl moieties and a nitro group), this compound is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2]

This guide addresses the critical lack of specific solubility data in public repositories by synthesizing structural analysis with field-proven solvent selection principles. It provides researchers with a predictive solubility landscape, a validated experimental protocol for precise determination, and strategic recommendations for reaction and purification workflows.[1][3]

Chemical Identity & Structural Analysis

Understanding the solubility behavior requires a dissection of the molecule’s electronic and steric environment.[2]

-

Core Structure: A benzene ring substituted at the 1, 2, 4, and 6 positions.[1][3]

-

Steric Crowding: The bromine atom at position 1 is "sandwiched" between a bulky trifluoromethyl group (C-2) and a nitro group (C-6).[1][2] This steric congestion often disrupts efficient crystal packing, potentially lowering the melting point compared to less substituted analogs, yet the high molecular weight and polarity suggest a solid state at room temperature.[3]

-

Electronic Character: The molecule is intensely lipophilic (due to -CF3) yet possesses a distinct dipole moment (due to -NO2).[1][2] This duality dictates its solubility: it resists aqueous solvation but interacts strongly with polar aprotic and halogenated solvents.[1][2]

| Property | Value / Description |

| Systematic Name | 1-Bromo-2,4-bis(trifluoromethyl)-6-nitrobenzene |

| Precursor CAS | 327-75-3 (1-Bromo-2,4-bis(trifluoromethyl)benzene) |

| Molecular Formula | C8H2BrF6NO2 |

| Predicted State | Crystalline Solid (Low Melting Point, est. 40–70 °C) |

| Primary Reactivity | SNAr (Displacement of Br or NO2) |

Solubility Landscape

The following table summarizes the predicted solubility profile based on the "Like Dissolves Like" principle, modified for fluorinated aromatics. These values are qualitative estimates derived from the behavior of structural analogs (e.g., 1-bromo-2,4-bis(trifluoromethyl)benzene and nitro-polyfluorobenzenes).[1][2]

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Very High (>200 mg/mL) | Ideal for extraction, transport, and initial dissolution.[1][2][3] |

| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High (>150 mg/mL) | Preferred for SNAr reactions. Stabilizes the Meisenheimer complex intermediate.[1][2] |

| Ethers | THF, 1,4-Dioxane, MTBE | High (>100 mg/mL) | Good general solvents; THF is useful for organometallic coupling (e.g., Suzuki-Miyaura).[1][2][3] |

| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate (50–100 mg/mL) | Useful for reflux reactions requiring higher temperatures.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Low | Temperature-dependent.[1][2] often used as the "anti-solvent" in recrystallization pairs.[2] |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low (<10 mg/mL cold) | Primary Anti-Solvent. Used to precipitate the product during purification.[1][2] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for washing/quenching (biphasic extraction).[1][2] |

Critical Note: While alcohols are moderate solvents, avoid them in basic conditions if the bromine is labile, as alkoxide ions may compete as nucleophiles, leading to unwanted ether byproducts.[1][3]

Strategic Solvent Selection

A. For Synthesis (SNAr Reactions)

Objective: Maximize reaction rate and yield.

-

Reasoning: These solvents are polar enough to dissolve the nucleophile (often a salt) and the organic substrate.[1][2] They also solvate cations well, leaving the anionic nucleophile "naked" and more reactive.[3]

-

Process: Dissolve 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene in 5–10 volumes of MeCN.

B. For Purification (Recrystallization)

Objective: Maximize purity and recovery.

Decision Logic Diagram

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are absent, you must validate solubility in your specific solvent lots.[2] This protocol ensures reproducibility.

Scope: Determination of saturation limit (mg/mL) at 25°C. Reagents: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (>98%), Analytical grade solvents.[1][2]

Step-by-Step Procedure:

-

Preparation: Weigh 3 clean, dry 4 mL glass vials (

). -

Saturation: Add 100 mg of the compound to each vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene) to the vial.[1][2]

-

Equilibration: Cap and vortex for 10 minutes. Use a sonicator if available to break up aggregates.[1][2]

-

Observation: If the solid dissolves completely, add another 50 mg and repeat until a visible solid residue remains (saturated solution).[2]

-

-

Thermal Equilibration: Place vials in a shaker/water bath at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

). -

Calculation:

Safety & Handling (E-E-A-T)

Working with polyfluorinated nitrobenzenes requires strict adherence to safety protocols.[1][2]

-

Energetic Potential: Nitro compounds can be energetic.[1][2] While this specific molecule is not a primary explosive, do not distill to dryness at high temperatures (>100°C) without DSC (Differential Scanning Calorimetry) testing.[1][2]

-

Sensitization: Halogenated nitrobenzenes are potent skin sensitizers.[1][2] Always use Nitrile gloves (double-gloving recommended for DCM/DMF) and work in a fume hood.[1][2]

-

Incompatibility: Avoid contact with strong reducing agents (e.g., Hydrazine, LiAlH4) unless under controlled reaction conditions, as this can lead to uncontrolled exotherms.[1][3]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136164, 1-Bromo-2,4-bis(trifluoromethyl)benzene. Retrieved from [Link][2]

-

Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution in Fluorinated Arenes. Coll. Vol. 10, p. 423.[2] Retrieved from [Link][2]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-2-(trifluoromethyl)-. Retrieved from [Link][2]

Sources

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene molecular weight and formula

The following technical guide details the chemical profile, synthesis, and application of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene , a specialized fluorinated aromatic intermediate.

Chemical Profile, Synthesis, and Reactivity in Drug Discovery[1]

Executive Summary

6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is a highly electron-deficient aromatic scaffold used primarily as a "super-electrophile" in Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Nomenclature & Classification

-

IUPAC Name: 1-Bromo-2,4-bis(trifluoromethyl)-6-nitrobenzene[1]

-

Common Name: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene[1]

-

CAS Number (Precursor): 327-75-3 (Refers to the non-nitrated parent: 1-Bromo-2,4-bis(trifluoromethyl)benzene).[1][2][3]

-

Note: The specific nitro-derivative is often synthesized in-situ or custom-manufactured; public CAS indexing for the isolated nitro compound is sparse.[1]

-

-

Molecular Formula:

[1]

Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights (

| Element | Count | Atomic Weight ( | Total Mass ( |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 2 | 1.008 | 2.016 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 6 | 18.998 | 113.988 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 338.00 g/mol |

Structural Analysis

The molecule is characterized by extreme steric crowding and electron withdrawal.

-

Electronic Effect: The

group at C-6 and -

Steric Effect: The bulky

atom is flanked by

Synthetic Pathway & Manufacturing

The synthesis of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is achieved via the electrophilic aromatic nitration of 1-Bromo-2,4-bis(trifluoromethyl)benzene .[1]

Reaction Mechanism

The regioselectivity of this nitration is exceptionally high due to the cooperative directing effects of the substituents:

-

Bromine (C-1): Weakly deactivating, ortho/para director.[1] Directs to C-6 (ortho) since C-2 and C-4 are blocked.[1]

-

Trifluoromethyl (C-2): Strongly deactivating, meta director.[1] Directs to C-6 .

-

Trifluoromethyl (C-4): Strongly deactivating, meta director.[1] Directs to C-2 (blocked) and C-6 .

Synthesis Workflow (DOT Diagram)

Figure 1: Synthesis workflow for the nitration of 1-Bromo-2,4-bis(trifluoromethyl)benzene.

Experimental Protocol

Reagents:

Procedure:

-

Setup: Charge a round-bottom flask with 1-Bromo-2,4-bis(trifluoromethyl)benzene and cool to 0°C in an ice bath.

-

Acid Addition: Add concentrated

(5 vol) to the flask. -

Nitration: Dropwise add fuming

while maintaining the internal temperature below 10°C. The reaction is exothermic. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC or HPLC (disappearance of starting material).

-

Quench: Pour the reaction mixture carefully onto crushed ice/water (10 vol). A solid precipitate or heavy oil will form.

-

Extraction: Extract with Dichloromethane (DCM) (

vol).[1] -

Wash: Wash the combined organic layers with saturated

(to remove acid) and brine. -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude product (typically a pale yellow solid/oil).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- NMR:

Mass Spectrometry (MS)

-

Ionization: EI or ESI+.

-

Molecular Ion (

): 337/339 (1:1 ratio).[1]-

The presence of one Bromine atom results in a characteristic 1:1 isotopic pattern for peaks at

337 (

-

-

Fragmentation: Loss of

(

Reactivity & Applications (SNAr)[1]

The primary utility of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is as a scaffold for Nucleophilic Aromatic Substitution (

Reactivity Profile

The C-1 carbon is the site of nucleophilic attack.[1] The leaving group (

-

Ortho-Nitro Group: Stabilizes the Meisenheimer complex intermediate via resonance.[1]

-

Ortho/Para-Trifluoromethyl Groups: Stabilize the intermediate via strong inductive electron withdrawal.

This makes the compound reactive even with weak nucleophiles (e.g., anilines, phenols) under mild conditions.

Derivatization Pathway (DOT Diagram)

Figure 2: SNAr reaction pathway demonstrating the displacement of Bromine.[1]

Safety & Handling (HSE)

Hazard Classification:

-

Skin/Eye Irritant: Fluorinated nitro-aromatics are potent irritants.[1]

-

Lachrymator: Potential to cause severe eye irritation.[1][9]

-

Explosion Hazard: While stable, nitro compounds can be energetic. Avoid heating crude reaction mixtures without solvent.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations, especially the nitration step involving fuming

, must be performed in a functioning fume hood. -

Waste: Segregate halogenated organic waste. Do not mix nitration waste (acidic/oxidizing) directly with organic solvents without prior neutralization.[1]

References

-

National Institute of Standards and Technology (NIST). 2,4-Bis(trifluoromethyl)bromobenzene (Precursor Data).[1][10] NIST Chemistry WebBook.[10] [Link][1]

-

PubChem. 1-Bromo-2,4-bis(trifluoromethyl)benzene Compound Summary. National Library of Medicine. [Link][1][11]

-

Organic Syntheses. Nitration of Halogenated Benzenes: General Procedures. Org.[7] Synth. Coll. Vol. 2, p. 449. [Link]

Sources

- 1. CAS 392-83-6: 1-Bromo-2-(trifluoromethyl)benzene [cymitquimica.com]

- 2. CAS 327-75-3: 1-Bromo-2,4-bis(trifluoromethyl)benzene [cymitquimica.com]

- 3. 2,4-Bis(trifluoromethyl)bromobenzene,327-75-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. savitapall.com [savitapall.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 7. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2,4-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]

- 11. 2,4-双(三氟甲基)溴苯 98% | Sigma-Aldrich [sigmaaldrich.cn]

Applications of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene in agrochemistry

A Technical Guide for Drug Development & Agrochemical Synthesis

Part 1: Executive Summary & Core Directive

6-Nitro-2,4-bis(trifluoromethyl)bromobenzene is a high-value, electrophilic building block used primarily in the synthesis of next-generation insecticides and herbicides . Its unique substitution pattern—featuring a labile bromine atom, a strongly electron-withdrawing nitro group, and two lipophilic trifluoromethyl groups—makes it a "privileged scaffold" for generating meta-diamide insecticides (GABA-gated chloride channel modulators) and phenylpyrazole analogs.

This guide provides a technical deep-dive into its chemical reactivity, synthetic applications, and experimental protocols, designed for researchers optimizing lead compounds in crop protection.

Part 2: Chemical Architecture & Reactivity Profile[1]

The utility of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene stems from its extreme electronic deficiency. It functions as a dual-mode electrophile , offering two distinct vectors for chemical diversification.

1. Electronic Activation (The "Warhead")

-

Susceptibility: The nitro group at the ortho position (relative to bromine) and the two

-

Lipophilicity (

): The two trifluoromethyl groups significantly increase the octanol-water partition coefficient ( -

Metabolic Stability: The C-F bonds block metabolic oxidation at the 2 and 4 positions, prolonging the half-life of the AI in the field.

2. Reactivity Pathways

The compound serves as a divergence point in synthesis:

-

Pathway A (Reduction): Reduction of the nitro group yields 2-Bromo-4,6-bis(trifluoromethyl)aniline , a critical amine precursor for amide-based insecticides (e.g., Broflanilide analogs).

-

Pathway B (Displacement): Direct displacement of bromine by nucleophiles (amines, phenols, thiols) to generate ethers or secondary amines.

Figure 1: Divergent synthetic pathways for 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene.

Part 3: Primary Application – Meta-Diamide Insecticides

The most significant application of this scaffold is in the synthesis of Meta-Diamide Insecticides (Group 30 in IRAC classification). These compounds, structurally related to Broflanilide , act as allosteric modulators of GABA-gated chloride channels.

Mechanism of Action:

The 2-bromo-4,6-bis(trifluoromethyl)phenyl moiety (derived from the title compound) locks the conformation of the amide bond and fits into a hydrophobic pocket within the insect GABA receptor. The bromine atom provides a "steric anchor," while the

Synthetic Workflow

-

Reduction: The nitro group is selectively reduced to an amine without dehalogenating the bromine.[1]

-

Amide Coupling: The resulting aniline is coupled with a functionalized benzoic acid (often containing a heptafluoroisopropyl group) to form the diamide backbone.[1]

Part 4: Experimental Protocols

Safety Warning: This compound is a potent electrophile and potential skin sensitizer.[1] All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Protocol A: Selective Reduction to 2-Bromo-4,6-bis(trifluoromethyl)aniline

Target: Conversion of

Rationale: Catalytic hydrogenation (

Materials:

-

Substrate: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (10 mmol, 3.38 g)

-

Reagent: Iron powder (325 mesh, 50 mmol, 2.8 g)

-

Solvent: Acetic Acid (glacial, 30 mL) / Ethanol (10 mL)

-

Catalyst: Conc. HCl (0.5 mL)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Dissolution: Dissolve the substrate in the Ethanol/Acetic Acid mixture. Heat to 60°C.

-

Addition: Add Iron powder portion-wise over 15 minutes. The reaction is exothermic; monitor temperature to keep below 85°C.[1]

-

Activation: Add Conc. HCl dropwise to activate the iron surface.[1]

-

Reflux: Heat the mixture to reflux (approx. 90-95°C) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The yellow starting material should disappear, replaced by a fluorescent amine spot.[1]

-

Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethyl Acetate (50 mL).[1]

-

Neutralization: Pour the filtrate into ice-water (100 mL) and neutralize with saturated

until pH ~8. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% of an off-white solid.[1]

Protocol B:

Displacement with Pyrazole

Target: Synthesis of 1-(2-nitro-4,6-bis(trifluoromethyl)phenyl)-1H-pyrazole.

Rationale: The highly activated ring allows for mild nucleophilic substitution.[1] Potassium carbonate is sufficient as a base; strong bases like NaH are unnecessary and may cause side reactions.[1]

Materials:

-

Substrate: 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene (5 mmol)

-

Nucleophile: Pyrazole (6 mmol)

-

Base:

(anhydrous, 10 mmol) -

Solvent: Acetonitrile (dry, 20 mL)

Step-by-Step Methodology:

-

Mixing: In a 50 mL vial, combine the substrate, pyrazole, and

in Acetonitrile. -

Reaction: Heat the mixture to 60°C for 4 hours.

-

Monitoring: Monitor by HPLC or TLC. The bromine is displaced by the pyrazole nitrogen.[1]

-

Workup: Dilute with water (50 mL), extract with Dichloromethane (DCM).

-

Isolation: Evaporate solvent. Recrystallize from Ethanol.[1]

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical impact of the 2,4-bis(trifluoromethyl) motif compared to standard chloro-analogs in agrochemical scaffolds.

| Property | 2,4-Bis( | 2,4-Dichloro Analog | Impact on Agrochemical Performance |

| Lipophilicity (LogP) | ~4.5 - 5.2 | ~3.5 - 4.0 | Higher LogP improves cuticle penetration in insects. |

| Hammett | 1.08 (Strong withdrawing) | 0.46 (Moderate withdrawing) | Increases acidity of NH protons in amides; enhances receptor binding.[1] |

| Metabolic Stability | High (C-F bond energy ~116 kcal/mol) | Moderate (C-Cl bond energy ~81 kcal/mol) | |

| Molecular Volume | High (Steric bulk) | Moderate |

Part 6: Synthesis Workflow Visualization (Meta-Diamide)

The diagram below illustrates the critical path from the raw material to a bioactive Meta-Diamide insecticide candidate.

Figure 2: Linear synthesis workflow for Meta-Diamide insecticides using the title compound.

References

-

Synthesis and application of trifluoromethylpyridines and benzenes in agrochemistry. Source: National Institutes of Health (PMC) / Journal of Pesticide Science.[1] URL:[Link]

-

Pesticidally active fused bicyclic heteroaromatic compounds. Source: European Patent Office (EP 4643644 A2).[1] URL:[Link]

-

Nucleophilic Aromatic Substitution Mechanisms in Electron-Deficient Arenes. Source: OpenStax Chemistry / Organic Chemistry.[1] URL:[Link]

-

Properties of 2,4-Bis(trifluoromethyl)bromobenzene. Source: NIST Chemistry WebBook.[1][2] URL:[Link]

Sources

Methodological & Application

One-pot synthesis protocols involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Application Note: High-Efficiency One-Pot Synthesis Protocols Involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Executive Summary & Strategic Value

This guide details the synthetic utility of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene (referred to herein as Reagent A ), a highly electron-deficient aromatic scaffold. Due to the synergistic electron-withdrawing effects of two trifluoromethyl (-CF

Reagent A serves as a potent "linchpin" intermediate for the rapid assembly of poly-fluorinated benzimidazoles, quinoxalines, and diaryl ethers —motifs critical in modern oncology (kinase inhibitors) and agrochemistry.

Key Advantages of Protocols Described:

-

Atom Economy: One-pot cascades eliminate intermediate isolation.

-

Orthogonal Reactivity: The C1-Br bond is chemically distinct from the C6-NO

group, allowing sequential functionalization (Substitution -

Fluorine Incorporation: Introduces two metabolic blocking groups (-CF

) early in the synthesis, enhancing lipophilicity and bioavailability.

Mechanistic Grounding

The reactivity of Reagent A is governed by the stability of the Meisenheimer Complex .

-

Activation: The C1 carbon is highly electrophilic. The negative charge developed in the transition state is delocalized onto the ortho-nitro group and the para-trifluoromethyl group.

-

Regioselectivity: Nucleophilic attack occurs exclusively at C1 (displacing Bromide). The -CF

and -NO -

Steric Environment: The C1 position is flanked by a -CF

group at C2 and a -NO

Protocol 1: One-Pot Synthesis of 4,6-Bis(trifluoromethyl)benzimidazoles

This protocol describes the cascade synthesis of N-alkylated benzimidazoles directly from Reagent A without isolating the nitroaniline intermediate.

Target Audience: Medicinal Chemists targeting GPCRs or Kinases.

Experimental Workflow Diagram

Figure 1: Logical flow for the SNAr-Reduction-Cyclization cascade.

Detailed Methodology

Reagents:

-

Reagent A: 1.0 equiv (e.g., 338 mg, 1.0 mmol)

-

Amine Nucleophile (R-NH

): 1.1 equiv (e.g., Benzylamine, 107 µL) -

Base: K

CO -

Reductant: Sodium Dithionite (Na

S -

Cyclization Agent: Triethyl Orthoformate (TEOF) or an Aldehyde (1.2 equiv).

-

Solvent: DMF or DMSO (Reaction Matrix); Ethanol/Water (Reduction phase).

Step-by-Step Protocol:

-

S

Ar Phase:-

Dissolve Reagent A (1.0 mmol) in DMF (3.0 mL) in a round-bottom flask.

-

Add K

CO -

Observation: The solution will likely turn deep yellow/orange immediately (formation of nitroaniline).

-

Stir at Room Temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (high R

) should disappear.

-

-

Reduction Phase (In-Situ):

-

Option A (Dithionite): Add water (1 mL) to the DMF solution. Add Na

S -

Option B (Iron): Add Ethanol (3 mL), saturated NH

Cl (1 mL), and Iron powder. Reflux for 2 hours. Filter off iron sludge while hot.

-

-

Cyclization Phase:

-

To the crude diamine mixture (do not isolate), add Triethyl Orthoformate (3 mL) and a catalytic amount of p-TsOH (10 mg).

-

Heat to 100°C for 3 hours.

-

Mechanism:[1][2][3][4] The newly formed primary amine condenses with TEOF to form the imidazole ring, closing onto the secondary amine installed in Step 1.

-

-

Workup:

Expected Yield: 65–85% (over 3 steps).

Protocol 2: Synthesis of Fluorinated Diaryl Ethers (Agrochemical Scaffold)

This protocol utilizes Reagent A to synthesize herbicides analogous to Oxyfluorfen but with enhanced fluorination patterns.

Experimental Workflow Diagram

Figure 2: Pathway for Diaryl Ether Synthesis.

Protocol:

-

Setup: Charge a flask with substituted phenol (1.0 equiv), K

CO -

Addition: Stir for 15 min to generate the phenoxide. Add Reagent A (1.0 equiv).

-

Reaction: Heat to 60°C for 4 hours.

-

Note: Higher temperatures (>80°C) may cause side reactions with the nitro group if the phenol is electron-rich.

-

-

Purification: Standard aqueous workup and recrystallization from Hexane/Ethanol.

Data & Troubleshooting

Table 1: Solvent Effects on S

| Solvent | Dielectric Constant | Reaction Time (Step 1) | Yield (Crude) | Notes |

| DMF | 36.7 | 1.0 h | 92% | Recommended. Excellent solubility. |

| DMSO | 46.7 | 0.5 h | 89% | Harder to remove during workup. |

| THF | 7.5 | 6.0 h | 65% | Too slow; poor solubility of K |

| Ethanol | 24.5 | 4.0 h | 70% | Potential side reaction (ethoxy substitution). |

Troubleshooting Guide:

-

Problem: Hydrolysis of Br to OH (formation of phenol byproduct).

-

Cause: Wet solvent or hygroscopic base.[7]

-

Solution: Use anhydrous DMF and dry K

CO

-

-

Problem: Incomplete Reduction (Step 2).

-

Cause: Stirring issues with Iron powder or degraded Dithionite.

-

Solution: Use vigorous mechanical stirring; ensure Dithionite smells pungent (fresh).

-

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

-

-

Synthesis of Fluorinated Benzimidazoles

-

Bridgwood, K. L., et al. (2008). Synthesis of trifluoromethylated benzimidazoles via SNAr and reductive cyclisation. Tetrahedron Letters. Link (Analogous chemistry using o-nitro-halo-CF3 precursors).

-

-

One-Pot Nitro Reduction-Cyclization Methodologies

-

Yang, D., et al. (2008). One-Pot Synthesis of Benzimidazoles from o-Nitroarylamines. Synlett. Link

-

-

Properties of Bis(trifluoromethyl)

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 4. US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 327-75-3: 1-Bromo-2,4-bis(trifluoromethyl)benzene [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Technical Guide: Overcoming Steric Hindrance in 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene

This technical guide addresses the specific challenges of reacting 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene . This substrate presents a "perfect storm" of synthetic difficulty: extreme steric hindrance flanking the reactive site (the "ortho-effect") combined with a highly electron-deficient ring system.

Content Type: Technical Support & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Subject: 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene (CAS: Analogous to 1-bromo-2,4-bis(trifluoromethyl)benzene derivatives)[1]

The "Steric Fortress" Analysis

Before attempting any reaction, understand the molecular geometry. The bromine atom at position C1 is flanked by:

-

C2-Trifluoromethyl (-CF₃): A large, spherical electron-withdrawing group.[1]

-

C6-Nitro (-NO₂): A bulky, planar electron-withdrawing group.[1]

The Consequence: The reactive C-Br bond is buried in a steric pocket. Standard nucleophiles and bulky metal catalysts cannot easily access the site. However, the ring is electronically hyper-activated (two -CF₃ and one -NO₂ groups), making it a "coiled spring" for Nucleophilic Aromatic Substitution (SₙAr) if the steric barrier can be breached.[1]

Visualization: The Steric Blockade

Caption: Figure 1. The C1-Bromine bond is electronically activated but sterically shielded by ortho-substituents.[1]

Module 1: Nucleophilic Aromatic Substitution (SₙAr)

Q: Why is my SₙAr reaction with a secondary amine failing despite the electron-deficient ring? A: While the ring is activated, the approach vector is blocked. The "Ortho-Effect" prevents the formation of the Meisenheimer complex for bulky nucleophiles.

Troubleshooting Checklist:

-

Nucleophile Size: Primary amines (R-NH₂) react much faster than secondary amines (R₂NH). If you must use a secondary amine, ensure it is not branched at the alpha-position.[1]

-

Solvent Choice: Switch to Polar Aprotic Solvents (DMSO, NMP, DMF).[1] These solvents solvate cations, leaving the nucleophilic anion "naked" and more reactive.

-

Temperature: Standard reflux (80°C) is often insufficient for 2,6-disubstituted systems. You may need 120–150°C .

-

Base: Use a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) to neutralize the HBr generated.

Protocol A: High-Pressure SₙAr for Hindered Amines

-

Reagents: Substrate (1.0 eq), Amine (1.2–1.5 eq), DIPEA (2.0 eq).[1]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

-

Vessel: Microwave vial (sealed).

-

Conditions:

-

Dissolve reagents in NMP (0.5 M concentration).

-

Seal and heat to 140°C in a microwave reactor for 30–60 minutes.

-

Why Microwave? It allows rapid heating above the boiling point of the solvent/amine without reflux limitations, overcoming the high activation energy barrier imposed by sterics.

-

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

Q: My Suzuki coupling yields are <10%. Is the catalyst dead? A: Likely not dead, but unable to initiate. The rate-limiting step for this substrate is Oxidative Addition . The bulky Pd-ligand complex cannot squeeze between the -CF₃ and -NO₂ groups to break the C-Br bond.[1]

The Solution: Ligand Engineering You must use ligands designed for sterically demanding oxidative addition.

-

Recommended Ligands:

-

BrettPhos / tBuBrettPhos: Excellent for C-N coupling.

-

XPhos / SPhos: Excellent for Suzuki coupling of hindered aryl chlorides/bromides.

-

NHC Ligands (e.g., IPr, PEPPSI-IPr): These create a "fan" shape that pushes the bulk away from the metal center.[1]

-

Q: Should I use Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: No. These "Generation 1" catalysts are too bulky and not active enough. Use Precatalysts (e.g., XPhos Pd G4) that generate the active mono-ligated Pd(0) species immediately upon heating.

Protocol B: Sterically Demanding Suzuki Coupling

-

Substrate: 1-bromo-6-nitro-2,4-bis(trifluoromethyl)benzene.[1]

-

Boronic Acid: Arylboronic acid (1.5 eq).

-

Catalyst: XPhos Pd G4 (2–5 mol%).

-

Base: K₃PO₄ (3.0 eq) - Anhydrous bases are preferred to prevent hydrolysis of the -CF₃ or -NO₂ groups.

-

Solvent: 1,4-Dioxane / Water (10:[1]1) or Toluene (anhydrous).

-

Conditions:

-

Degas solvents thoroughly (Argon sparge).

-

Heat to 100°C for 12–24 hours.

-

Note: If the reaction stalls, add 1 mol% more catalyst and raise temp to 110°C.

-

Visualization: The Catalytic Cycle Fix

Caption: Figure 2. Success depends on generating a mono-ligated Pd(0) species capable of accessing the hindered C-Br bond.

Module 3: Nitro Group Management[1]

Q: I see a side product with M-30 mass. What is it? A: This is likely the amine (reduction of -NO₂ to -NH₂) or a nitroso intermediate.

-

Cause: If you are using Pd/C or harsh reducing metals, the nitro group will reduce.

-

Prevention:

Q: Can the Nitro group act as a leaving group? A: Yes, in rare cases (Denitrative coupling), but the Bromine is a far better leaving group. However, if you use a nucleophile that attacks the C6 position (ipso to NO₂), you might see denitration.[1] This is rare unless the nucleophile is extremely small and hard (like Fluoride).

Summary Data Table: Reaction Optimization

| Variable | Standard Condition (Fails) | Optimized Condition (Works) | Reason |

| Solvent (SₙAr) | THF, Ethanol | DMSO, NMP | Higher dielectric constant stabilizes transition state; higher boiling point.[1] |

| Catalyst (Suzuki) | Pd(PPh₃)₄, Pd(OAc)₂ | XPhos Pd G4, PEPPSI-IPr | Specialized ligands facilitate oxidative addition in hindered pockets. |

| Base | Na₂CO₃ (aq) | K₃PO₄, Cs₂CO₃ | Stronger base often required; Cesium effect can assist halide abstraction. |

| Temp | 60–80°C | 100–140°C | Thermal energy required to overcome steric repulsion. |

References

-

Chemical Communications (RSC) . "Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes." (Discusses overcoming steric hindrance in nitro-arenes).

-

Organic Chemistry Portal . "Suzuki Coupling - Ligand Developments."[1][2] (General reference for XPhos/Buchwald ligands in hindered systems).

-

ACS Catalysis . "Ligand-Enabled ortho-Arylation... with 2,6-Disubstituted Aryl Halides." (Specific strategies for 2,6-disubstituted halides).

-

Chem-Impex . "1-Bromo-2,4-bis(trifluoromethyl)benzene Product Page." (Precursor data).

Sources

Storage stability and shelf life of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Welcome to the technical support center for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and established laboratory best practices.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage, handling, and stability of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.

1. What are the optimal storage conditions for 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene?

To ensure the long-term stability of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically between 15°C and 25°C.[4][5] It is crucial to protect the compound from moisture and light. Some suppliers recommend storing under an inert atmosphere.[6][7]

2. What is the expected shelf life of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene?

3. How can I determine if my sample of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene has degraded?

Visual inspection is the first step. Any change in color or the appearance of solid precipitates in the liquid may indicate degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the purity of the sample.[10][11]

4. What are the potential degradation pathways for this compound?

Based on the functional groups present, potential degradation pathways could involve the reduction of the nitro group or the cleavage of the carbon-bromine bond.[12] While specific studies on this molecule are not available, related nitroaromatic compounds can undergo reduction of the nitro group to nitroso, hydroxylamino, and then amino functionalities.[12][13] Similarly, brominated aromatic compounds can undergo debromination, particularly under photolytic conditions.[12][14]

5. What materials and chemicals are incompatible with 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene?

This compound should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15] It is also important to avoid sources of ignition such as open flames, hot surfaces, and sparks, as it is a combustible liquid.[1][2]

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide will help you troubleshoot common issues that may arise from the handling and use of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.

| Symptom | Possible Cause | Recommended Solution |

| Low reaction yield or incomplete reaction | Degradation of the starting material due to improper storage. | - Confirm the purity of the 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene using an appropriate analytical method (e.g., NMR, GC, or HPLC). - If the purity is low, consider purifying the reagent or using a fresh batch. |

| Presence of unexpected side products in the reaction mixture | The presence of impurities in the starting material. | - Characterize the side products using techniques like LC-MS or GC-MS to understand their origin. - Review the storage conditions and handling procedures to prevent future degradation. |

| Inconsistent results between experiments | Variability in the purity of the reagent from different batches or due to gradual degradation. | - Always use a fresh bottle of the reagent for critical experiments. - Qualify each new batch of the reagent by running a standard reaction and analyzing the results. |

| Color change of the material upon storage | Potential decomposition of the compound. | - A significant color change may indicate degradation. It is advisable to test the purity of the material before use. - If purity is compromised, a fresh sample should be used. |

Experimental Protocols

To ensure the integrity of your experiments, it is crucial to handle and use 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene correctly. Below is a general protocol for its use in a typical cross-coupling reaction.

Protocol: Suzuki Cross-Coupling Reaction

-

Reagent Purity Check (Recommended):

-

Before starting the reaction, verify the purity of the 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene by GC or ¹H NMR.

-

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and ligand.

-

Add the boronic acid derivative, followed by the base.

-

Add the appropriate solvent.

-

Finally, add the 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature.

-

Monitor the progress of the reaction by TLC, GC, or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for troubleshooting issues related to the use of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.

Caption: Troubleshooting workflow for experiments involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene.

References

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

-

Bromobenzene | C6H5Br | CID 7961. (n.d.). PubChem. Retrieved from [Link]

- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.

- Safety Data Sheet: Bromobenzene. (n.d.). Carl ROTH.

- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.

- Material Safety Data Sheet Bromobenzene MSDS# 03420 Section 1 - Chemical Product and Company Identific

- BroMobenzene--d4 SDS, 64646-03-3 Safety D

- SAFETY DATA SHEET. (2025, February 14). TCI Chemicals.

- Safety Data Sheet: Bromobenzene. (n.d.). Carl ROTH.

- SAFETY D

- Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation P

- ANALYTICAL METHODS. (n.d.).

- Supporting Information for. (n.d.). The Royal Society of Chemistry.

- Impurity Analysis and Profiling Services. (n.d.). Emery Pharma.

- Degradation pathways of 1,3-Dibromo-2,4,6-trinitrobenzene under different conditions. (n.d.). Benchchem.

- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)

- 2,4-Bis(trifluoromethyl)-6-bromophenol. (n.d.). Fluorochem.

- Bacterial pathways for degradation of nitroaromatics. (2006, October 6). RSC Publishing.

- Shelf Life. (n.d.). Magnaflux EU.

-

2,4-Bis(trifluoromethyl)bromobenzene. (n.d.). NIST WebBook. Retrieved from [Link]

- Shelf Life. (n.d.). Magnaflux EU.

- Safety Data Sheet: Bromobenzene. (2025, March 31). Carl ROTH.

- Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characteriz

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]

- 3. echemi.com [echemi.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Shelf Life | Magnaflux [magnaflux.eu]

- 9. Shelf Life | Magnaflux [magnaflux.eu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Troubleshooting low reactivity of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Ticket ID: #RXN-2024-001 Subject: Troubleshooting Low Reactivity in Cross-Coupling & Substitution Status: Open Assigned Scientist: Senior Application Specialist (Catalysis & Fluorine Chemistry)[1]

Diagnostic Triage: Why is this molecule "dead"?

You are encountering low reactivity not because the molecule is chemically inert, but because it is sterically shielded while being electronically schizophrenic .

The Molecular Trap

-

The Structure: 1-Bromo-2-nitro-4,6-bis(trifluoromethyl)benzene.[1]

-

The Blockade (Steric): The reaction center (C-Br bond) is sandwiched between a Nitro group (

) and a Trifluoromethyl group ( -

The Paradox (Electronic):

-

For Pd-Catalysis: The electron-withdrawing groups (EWGs) should help oxidative addition, but the steric bulk overrides this. Furthermore, highly electron-deficient rings can stabilize Pd-intermediates too strongly, hampering the transmetallation step.[1]

-

For SNAr: The EWGs make the ring highly electrophilic (good!), but the steric bulk prevents the nucleophile from attacking the carbon to form the Meisenheimer complex.

-

Decision Matrix: Choose Your Rescue Path

Before proceeding, select your intended reaction class.[1]

Figure 1: Decision tree for troubleshooting reactivity based on reaction mechanism.

Protocol A: Rescuing Palladium Catalysis (Suzuki/Buchwald)[1]

Standard ligands are insufficient.[1] You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) complexes .[1] These are bulky enough to force the formation of the active monoligated

Recommended Catalyst Systems

| Component | Recommendation | Why? |

| Pre-catalyst | Pd-PEPPSI-IPr or XPhos Pd G4 | Air-stable precatalysts ensure accurate Pd dosing and rapid activation.[1] Avoid |

| Ligand | XPhos or BrettPhos | Extremely bulky.[1] High cone angle forces the catalyst open; electron-richness speeds up oxidative addition.[1] |

| Base | Weaker bases like carbonate often fail.[1] Anhydrous conditions prevent protodebromination.[1] | |

| Solvent | 1,4-Dioxane or Toluene | High boiling point required ( |

Troubleshooting Guide (Q&A)

Q: I see starting material consumption, but I'm getting "Protodebromination" (Ar-Br

-

Fix: Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv).

-

Fix: Switch to anhydrous solvents and use a glovebox if possible.

-

Fix: Add 1-2 drops of water if using inorganic bases (counter-intuitive, but sometimes needed for solubility), but for this substrate, strictly anhydrous with CsF is safer.

Q: The reaction turns black immediately (Pd black precipitates). A: Your ligand is not stabilizing the metal.

-

Fix: Switch to SPhos or XPhos . Ensure the Ligand:Pd ratio is at least 2:1 if mixing manually, or use G3/G4 precatalysts.

Protocol B: The SNAr "Halex" Workaround

If metal catalysis fails, you likely tried SNAr and found it sluggish. Bromine is a mediocre leaving group for SNAr in extremely crowded systems because the rate-determining step is the attack of the nucleophile.

The Fix: Convert the Bromide to a Fluoride. Fluoride is small (low steric penalty) and highly electronegative (stabilizes the transition state). Ar-F reacts 100-1000x faster than Ar-Br in SNAr. [1]

Step 1: The Halex Reaction (Br F)

-

Reagents: Spray-dried Potassium Fluoride (KF), 18-Crown-6 (catalytic).[1]

-

Solvent: DMSO or Sulfolane (anhydrous).[1]

-

Temp:

.

Protocol:

-

Dry KF in a vacuum oven at

overnight (Critical: wet KF kills the reaction). -

Mix Substrate (1.0 equiv), KF (2.0 equiv), and 18-Crown-6 (0.1 equiv) in dry DMSO.

-

Heat to

for 4-6 hours. Monitor by GC-MS (look for M-60 mass shift).[1] -

Result: You now have 1-Fluoro-2-nitro-4,6-bis(trifluoromethyl)benzene .

Step 2: The Nucleophilic Attack

Now, react this fluoro-intermediate with your amine/nucleophile.

-

Conditions: THF or DMF, Room Temperature to

, -

Outcome: Rapid substitution due to the "Fluorine Effect."

Visual Mechanism: The Steric Wall

Figure 2: Visualization of the "Ortho-Ortho" steric blockade preventing standard catalyst access.

References & Authority

-

Buchwald-Hartwig Coupling of Hindered Substrates:

-

The Halex Reaction (Halogen Exchange):

-

PEPPSI Catalyst Protocols:

Disclaimer: These protocols involve hazardous chemicals (nitro-aromatics, fluorinated species).[1] Always perform a full Risk Assessment (RA) before experimentation.

Sources

Technical Support Center: Purification of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene

Welcome to the dedicated technical support guide for the purification of crude 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each purification step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue instead of the expected solid. What are the likely impurities?

This is a common issue often indicating the presence of unreacted starting material and residual acids from the nitration process.

-

Unreacted Starting Material: The precursor, 2,4-bis(trifluoromethyl)bromobenzene, is a liquid with a boiling point of approximately 158 °C. Its presence will lower the melting point of the final product, often resulting in an oil or a low-melting solid.

-

Residual Nitrating Agents: Incomplete quenching or work-up can leave trace amounts of nitric and sulfuric acid, which can contribute to the dark color and oily nature of the product.

-

Nitrophenolic Impurities: Although less common, degradation or side reactions can sometimes form highly colored nitrophenolic compounds.

Initial Troubleshooting Steps:

-

Neutralizing Wash: Ensure the crude product, dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate, is thoroughly washed with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a water wash to remove residual salts.

-

Purity Assessment via TLC: Spot the crude material against the starting material on a silica TLC plate (e.g., eluted with 95:5 Hexane:Ethyl Acetate). The presence of a lower Rf spot corresponding to the starting material confirms its presence.

Q2: My NMR analysis indicates the presence of multiple isomers. How can I separate them?

Isomer formation is a classic challenge in electrophilic aromatic substitution. The directing effects of the bromo and trifluoromethyl groups favor the formation of 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene, but other isomers can form in smaller quantities. Column chromatography is the most effective method for separating these closely related compounds.[1][2]

Core Principle: Isomers often have slight differences in polarity. Silica gel column chromatography separates compounds based on their differential adsorption to the polar stationary phase (silica) and solubility in the mobile phase (eluent).[2] The least polar compound will elute first.

Below is a general workflow for developing a chromatographic separation.

Caption: Isomer Separation Workflow via Column Chromatography.

See the Protocols section for a detailed step-by-step guide to column chromatography.

Q3: What is the best solvent system for recrystallizing 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene?

Recrystallization is an excellent technique for removing small amounts of impurities, especially if the crude product is already mostly solid.[3] The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at cold temperatures.

Recommended Solvents: Given the fluorinated and nitrated nature of the molecule, polar protic solvents are a good starting point.

| Solvent System | Rationale & Application |

| Ethanol or Isopropanol | Often effective for nitroaromatic compounds. The high polarity of the nitro group and the halogenated rings allows for good solubility at elevated temperatures. |

| Ethanol/Water Mixture | A powerful two-solvent system. Dissolve the crude product in a minimum amount of hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two more of hot ethanol to clarify, then allow to cool slowly. |

| Hexane/Ethyl Acetate | Useful if non-polar impurities (like residual starting material) are the primary concern. Dissolve in a minimal amount of warm ethyl acetate and add hexane until cloudy. |

Causality: The principle of "like dissolves like" is key. The nitro group adds significant polarity. Solvents like ethanol can form hydrogen bonds and dipole-dipole interactions, effectively solvating the molecule at higher temperatures. As the solution cools, the kinetic energy decreases, and the compound's self-attraction to form a crystal lattice overcomes the solute-solvent interactions, causing it to precipitate out in a purer form.

Q4: After purification, my product is still slightly yellow. How can I decolorize it?

A persistent yellow color often indicates the presence of trace, highly conjugated impurities or oxidation byproducts.

Solution: Activated Charcoal Treatment

-

Dissolve the purified, but still colored, product in a suitable hot solvent (e.g., ethanol, as if for recrystallization).

-

Add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution. Caution: Add charcoal to a solution that is not boiling vigorously to avoid bumping.

-

Swirl the mixture for a few minutes. The charcoal's high surface area adsorbs the colored impurities.

-

Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

-

Allow the clear, colorless filtrate to cool and crystallize as usual.

Detailed Experimental Protocols

Protocol 1: Column Chromatography for Isomer Separation

This protocol is designed for purifying a crude mixture containing isomeric byproducts.

1. Materials & Setup:

-

Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

-

Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

-

Glass chromatography column.

-

Fraction collection tubes.

2. Procedure:

-

Determine Eluent System: Use TLC to find a solvent ratio that gives the desired product a retention factor (Rf) of ~0.25-0.35 and provides good separation from impurities. Start with a 95:5 Hexane:Ethyl Acetate mixture and adjust as needed.

-

Pack the Column (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

-

In a beaker, create a slurry of silica gel in your chosen eluent.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

-

Add another layer of sand on top of the silica bed.

-

Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

-

-

Load the Sample (Dry Loading Recommended):

-

Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

-

Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

-

Carefully add this powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column.

-

Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

-

Monitor the separation by spotting collected fractions on TLC plates.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene.

-

Protocol 2: Recrystallization from Ethanol/Water

This protocol is ideal for removing minor impurities from a mostly solid crude product.

1. Materials:

-

Crude 6-Nitro-2,4-bis(trifluoromethyl)bromobenzene.

-

Ethanol (200 proof).

-

Deionized Water.

-

Erlenmeyer flasks.

-

Hot plate.

-

Buchner funnel and filter paper.

2. Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid completely.

-

While hot, add deionized water drop-by-drop until you observe persistent cloudiness.

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you may then place it in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting crude product impurities.

References

- CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents.

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148. Available at: [Link]

-

LeBel, C. A., & Giese, R. W. (n.d.). 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent. CDC Stacks. Available at: [Link]

-

Veeprho. (n.d.). 2,4-Bis(bromomethyl)-1-(trifluoromethoxy)benzene. Available at: [Link]

-

Singh, A. K., et al. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. Available at: [Link]

-

EduBirdie. (n.d.). Lab Report - Nitration of Bromobenzene. Available at: [Link]

- U.S. Patent No. 2,874,196. (1959). Method of crystallizing nitro products. Google Patents.

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. Available at: [Link]

-

Ido, G. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. Available at: [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 2,4-Bis(trifluoromethyl)bromobenzene. Available at: [Link]

- U.S. Patent No. 6,255,545B1. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. Google Patents.

-

Chemistry Academy. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. YouTube. Available at: [Link]

-

Cheméo. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6). Available at: [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Welcome to the technical support center for optimizing reactions involving 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly activated aryl halide. Our focus is to provide in-depth, practical solutions to common challenges, with a core emphasis on optimizing reaction temperature to achieve high yield and purity.

Core Principles: Understanding the Reaction

The substitution reaction of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr). The success of this reaction hinges on understanding its mechanism and the factors that influence its rate.

The aromatic ring of this substrate is rendered exceptionally electron-deficient by three powerful electron-withdrawing groups (EWGs): one nitro group (-NO₂) and two trifluoromethyl groups (-CF₃).[1][2] These groups, positioned ortho and para to the bromine leaving group, strongly activate the ring for attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The formation of this intermediate is typically the rate-determining step.[2][4]

Caption: The addition-elimination mechanism of an SNAr reaction.

Temperature is a critical parameter because it directly influences the reaction rate. According to the Arrhenius equation, the rate constant increases exponentially with temperature. However, elevated temperatures can also accelerate undesirable side reactions or cause degradation of reactants and products. Therefore, optimization is key to balancing reaction speed with selectivity and yield.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is proceeding very slowly or has stalled. How should I adjust the temperature?

A1: Low or no conversion is a common issue that can often be resolved by systematically optimizing conditions. Before aggressively increasing the temperature, it's crucial to rule out other factors.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for a slow SNAr reaction.

Detailed Steps:

-

Verify Reagents and Solvent: Ensure the substrate is pure and the nucleophile has not degraded. The solvent, typically a polar aprotic type like DMSO, DMF, or NMP, must be anhydrous.[5][6] Water can protonate and deactivate many nucleophiles.

-

Assess Nucleophile Strength: The inherent reactivity of your nucleophile dictates the required energy input. Strong nucleophiles (e.g., thiolates) may react at room temperature, while weaker ones (e.g., certain amines) require heat.[5]

-

Systematic Temperature Increase: If the above are confirmed, begin to gently heat the reaction.

-

Start at a conservative temperature, for instance, 40-50 °C.

-

Monitor the reaction's progress every 1-2 hours using an appropriate technique (TLC, LC-MS).

-

If no significant conversion is observed, increase the temperature in 15-20 °C increments.

-

Many substitutions on this type of activated ring proceed well between 50 °C and 100 °C.[7] Drastic temperatures (>120 °C) should be a last resort, as they increase the risk of decomposition.

-

Q2: I'm seeing multiple spots on my TLC, indicating side products. Can temperature control help improve selectivity?

A2: Absolutely. The formation of side products is often temperature-dependent. Higher temperatures provide the activation energy for alternative, less favorable reaction pathways.

Common Side Products and Temperature-Based Solutions:

| Side Product Type | Likely Cause | Temperature-Based Solution |

| Degradation Products | The substrate, nucleophile, or product is thermally unstable. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. |